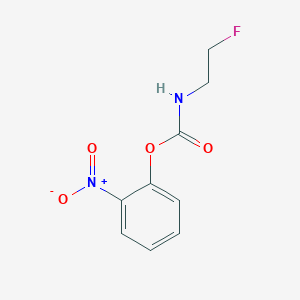![molecular formula C8H7BrFNO2S B14362191 [(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid CAS No. 95635-43-1](/img/structure/B14362191.png)
[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid is an organic compound that features a unique combination of functional groups, including an amino group, a bromine atom, a fluorine atom, and a sulfanyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Thioether Formation: The sulfanyl group can be introduced by reacting the intermediate with a thiol or disulfide compound.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid can be compared with similar compounds such as:
- [(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]acetic acid
- [(5-Amino-2-bromo-4-chlorophenyl)sulfanyl]acetic acid
- [(5-Amino-2-bromo-4-fluorophenyl)thio]acetic acid
These compounds share similar structural features but differ in the nature and position of the substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
95635-43-1 |
|---|---|
Molecular Formula |
C8H7BrFNO2S |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
2-(5-amino-2-bromo-4-fluorophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H7BrFNO2S/c9-4-1-5(10)6(11)2-7(4)14-3-8(12)13/h1-2H,3,11H2,(H,12,13) |
InChI Key |
DWOGPODNFVBGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1SCC(=O)O)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


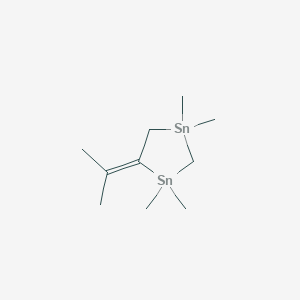

![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)


![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
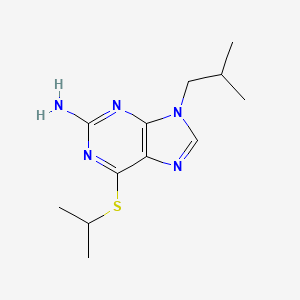


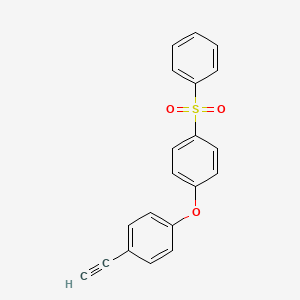
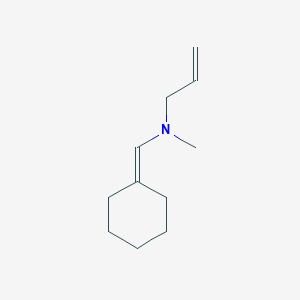
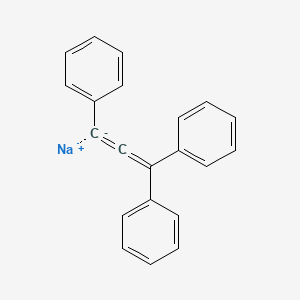
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
